5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1248463-84-4
VCID: VC3395811
InChI: InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)
SMILES: CCCN1C(=C(C=N1)C(=O)O)C2CC2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1248463-84-4

Cat. No.: VC3395811

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid - 1248463-84-4

Specification

CAS No. 1248463-84-4
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 5-cyclopropyl-1-propylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Standard InChI Key WWUNMMVQRSQKDK-UHFFFAOYSA-N
SMILES CCCN1C(=C(C=N1)C(=O)O)C2CC2
Canonical SMILES CCCN1C(=C(C=N1)C(=O)O)C2CC2

Introduction

Chemical Identity and Structure

Basic Identification

5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is classified as a heterocyclic organic compound featuring a pyrazole ring system with specific functional group modifications. The compound is registered with CAS number 1248463-84-4 and has become an important building block in various chemical synthesis applications .

The compound's molecular identity can be summarized as follows:

PropertyValue
IUPAC Name5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid
CAS Registry Number1248463-84-4
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
SMILES NotationO=C(O)C1=C(C2CC2)N(N=C1)CCC

This specific pyrazole derivative is characterized by three key structural elements: the central pyrazole heterocyclic ring, a cyclopropyl substituent at position 5, and a propyl chain attached to the nitrogen at position 1, along with a carboxylic acid functional group at position 4 .

Structural Features

The compound's structure centers around a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This core structure contributes significantly to the compound's chemical behavior and potential biological interactions. The specific positioning of the functional groups creates a unique molecular architecture:

  • The cyclopropyl group at position 5 introduces rigidity and potential strain energy into the molecule

  • The propyl chain at the N1 position provides lipophilicity and potential interaction sites

  • The carboxylic acid moiety at position 4 introduces polarity and hydrogen-bonding capabilities

These structural features collectively create a molecule with mixed hydrophobic and hydrophilic regions, influencing its solubility profile and potential binding interactions with biological targets .

Physical and Chemical Properties

Physical Characteristics

While direct experimental data for physical properties of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is limited in the available search results, some properties can be inferred based on its structural features and analogous compounds. The compound is typically available as a solid with a specified purity of 95% for research-grade material .

For comparative purposes, the related compound 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid has a reported melting point of 107°C, which may serve as a reference point for our target compound . However, direct experimental determination would be necessary for precise characterization.

Chemical Reactivity

The chemical reactivity of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is primarily governed by its functional groups:

  • The carboxylic acid group can participate in typical acid-base reactions, esterification, amide formation, and reduction reactions.

  • The pyrazole ring system provides aromatic character, potentially enabling electrophilic substitution reactions under specific conditions.

  • The cyclopropyl group, being strained, may undergo ring-opening reactions under certain conditions.

These reactive centers make the compound versatile for chemical modifications and derivatization in research applications .

Synthesis and Preparation Methods

Purification Techniques

After synthesis, purification of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid likely involves:

  • Recrystallization from appropriate solvents to achieve the reported 95% purity standard

  • Column chromatography for separation from reaction by-products

  • Potentially acid-base extraction methods leveraging the carboxylic acid functionality

The standardized 95% purity specification suggests established purification protocols exist for commercial production of this compound .

Activity TypeMechanismPotency
Anti-inflammatoryCOX inhibitionIC50 ~0.04 μmol (for related compound)

This suggests that 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid may potentially exhibit similar biological activities, though direct experimental validation would be required to confirm this hypothesis.

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Standard analytical methods for characterizing 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid would likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm structural features

  • Infrared (IR) spectroscopy to identify functional groups, particularly the characteristic C=O stretching of the carboxylic acid

  • Mass spectrometry to confirm molecular weight and fragmentation patterns

For related pyrazole compounds, distinctive chemical shifts in the aromatic region of NMR spectra (δ 6.5–7.5 ppm) are typically observed for the pyrazole ring protons.

Chromatographic Methods

For purity determination and quality control, chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography) would be employed. These methods enable precise quantification of the 95% purity specification commonly reported for commercial samples .

Comparative Analysis with Related Compounds

Structural Analogues

A comparison between 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid and related compounds reveals important structural relationships:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acidC10H14N2O2194.23Reference compound
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acidC13H14N2O2230.26Phenyl replaces cyclopropyl; different substituent at N1
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acidC9H12N2O2180.20Different position of cyclopropyl; ethyl instead of propyl; carboxylic acid at position 5

These structural variations likely result in different physicochemical properties and potentially different biological activities .

Property Comparisons

Limited property data available for 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid provides some comparative reference points:

Property1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid
Melting Point107°CNot reported in available data
Boiling Point391.9±22.0°C (Predicted)Not reported in available data
Density1.18±0.1 g/cm³ (Predicted)Not reported in available data
Storage Recommendation2-8°CCool, dry place
pKa3.76±0.36 (Predicted)Not reported in available data

This comparison suggests that while these compounds share similar core structures, the differences in substituents likely lead to distinct physicochemical profiles .

Future Research Directions

Structure-Activity Relationship Studies

Given the potential biological activity suggested by related compounds, structure-activity relationship (SAR) studies on 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid and its derivatives would be valuable. These could include:

  • Systematic modification of the cyclopropyl group to explore steric and electronic effects

  • Variations in the propyl chain length to investigate optimal lipophilicity

  • Derivatization of the carboxylic acid group to form esters, amides, or other functional groups

Such studies could potentially identify optimized structures with enhanced biological activities or physicochemical properties.

Expanded Biological Evaluation

Based on the anti-inflammatory activity reported for related pyrazole compounds, comprehensive biological screening of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is warranted. Areas of investigation might include:

  • Detailed evaluation of COX inhibition and selectivity between COX-1 and COX-2

  • Assessment of other potential anti-inflammatory mechanisms

  • Screening against a broader panel of biological targets to identify novel activities

These investigations would provide a more complete picture of the compound's biological profile and potential therapeutic applications.

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